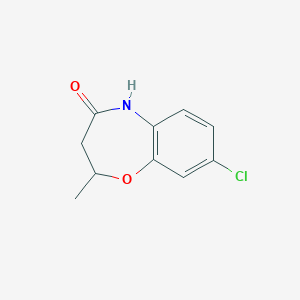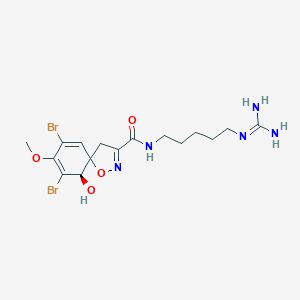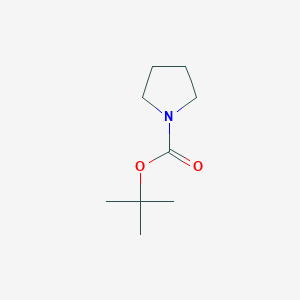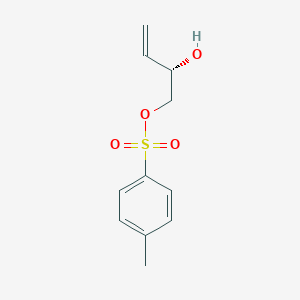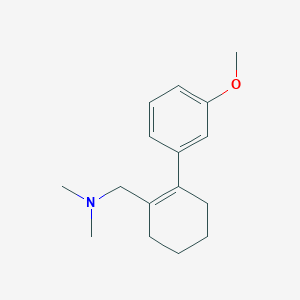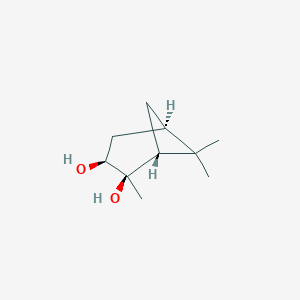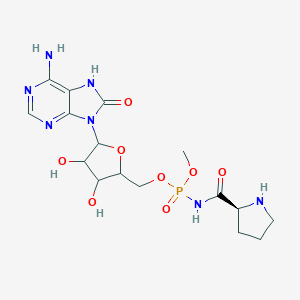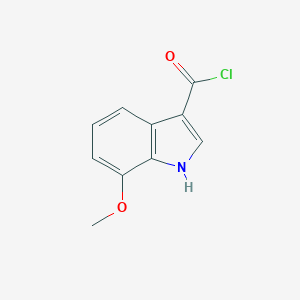
7-methoxy-1H-indole-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methoxy-1H-indole-3-carbonyl chloride, also known as MIOC, is a chemical compound that belongs to the indole family. It is a synthetic intermediate that has been used in the synthesis of various bioactive molecules. The compound is widely used in scientific research for its unique properties and potential applications.
作用机制
The mechanism of action of 7-methoxy-1H-indole-3-carbonyl chloride is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. The compound has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
生化和生理效应
7-methoxy-1H-indole-3-carbonyl chloride has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been found to inhibit the activity of certain kinases, which are involved in signal transduction pathways. Physiologically, the compound has been found to reduce inflammation and oxidative stress in various tissues.
实验室实验的优点和局限性
The advantages of using 7-methoxy-1H-indole-3-carbonyl chloride in lab experiments include its versatility, stability, and ease of synthesis. The compound can be easily synthesized using different methods and can be used as a starting material for the synthesis of various bioactive molecules. The compound is also stable under different conditions, making it suitable for long-term storage. However, the limitations of using 7-methoxy-1H-indole-3-carbonyl chloride include its toxicity and potential for environmental harm. The compound should be handled with care and disposed of properly to avoid any harm to the environment.
未来方向
There are several future directions for the use of 7-methoxy-1H-indole-3-carbonyl chloride in scientific research. One of the directions is the development of new bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. Another direction is the study of the compound's mechanism of action and its interaction with different enzymes and receptors. Furthermore, the compound's potential for use in drug delivery systems and as a diagnostic tool should be explored. Finally, the compound's potential for use in agriculture as an agrochemical should be investigated.
Conclusion:
7-methoxy-1H-indole-3-carbonyl chloride is a versatile compound that has been widely used in scientific research for its unique properties and potential applications. The compound can be easily synthesized using different methods and can be used as a starting material for the synthesis of various bioactive molecules. The compound has been found to have several biochemical and physiological effects and has potential applications in the development of new pharmaceuticals, agrochemicals, and diagnostic tools. However, the compound's toxicity and potential for environmental harm should be considered when handling and disposing of it.
合成方法
7-methoxy-1H-indole-3-carbonyl chloride can be synthesized using different methods. One of the most commonly used methods is the reaction of 7-methoxyindole-3-carboxylic acid with thionyl chloride. The reaction occurs in the presence of a catalyst such as dimethylformamide (DMF) and yields a white solid product. Another method involves the reaction of 7-methoxyindole with oxalyl chloride in the presence of a base such as pyridine. This method also yields a white solid product.
科学研究应用
7-methoxy-1H-indole-3-carbonyl chloride has been used in various scientific research applications. It is used as a starting material in the synthesis of bioactive molecules such as indole-3-carboxamides, 7-methoxyindoles, and 7-substituted indoles. The compound has also been used in the synthesis of molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, 7-methoxy-1H-indole-3-carbonyl chloride has been used in the development of new pharmaceuticals and agrochemicals.
属性
CAS 编号 |
128717-78-2 |
|---|---|
产品名称 |
7-methoxy-1H-indole-3-carbonyl chloride |
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC 名称 |
7-methoxy-1H-indole-3-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(10(11)13)5-12-9(6)8/h2-5,12H,1H3 |
InChI 键 |
QYFAKXJYDPVIGR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC=C2C(=O)Cl |
规范 SMILES |
COC1=CC=CC2=C1NC=C2C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
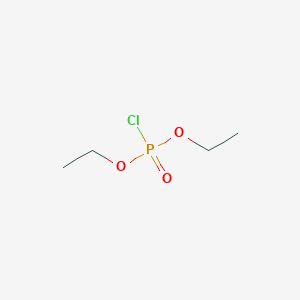
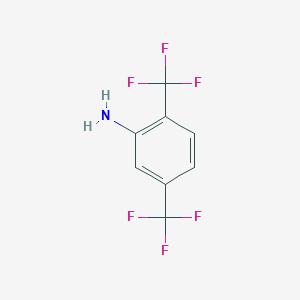
![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
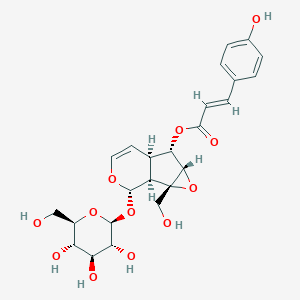
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
